N'-[(1Z)-1-(4-chlorophenyl)ethylidene]furan-2-carbohydrazide
Description
N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]furan-2-carbohydrazide is a hydrazide derivative featuring a furan ring and a 4-chlorophenyl group connected via an imine (C=N) bond in the (Z)-configuration. This compound belongs to a class of acylhydrazones, which are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Its structural uniqueness lies in the spatial arrangement of substituents, which influences molecular interactions and reactivity.
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9- |
InChI Key |
KUVFQHDISJLNHJ-DHDCSXOGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-chlorophenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-chloroacetophenone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-carbohydrazide derivatives.
Scientific Research Applications
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-chlorophenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Position of Chlorine Substitution
N′-[(E)-(2-Chlorophenyl)methylidene]furan-2-carbohydrazide ():
Replacing the 4-chlorophenyl group with a 2-chlorophenyl substituent alters electronic and steric effects. The ortho-chloro group may hinder planarity, reducing π-π stacking interactions compared to the para-substituted analog.N′-[(E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide ():
Fluorine’s electronegativity enhances polarity but reduces lipophilicity compared to chlorine. This impacts membrane permeability and bioavailability .
Heterocyclic Modifications
Antimicrobial and Antiviral Effects
2-(2-Oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(1-(4-chlorophenyl)ethylidene)acetohydrazide ():
Exhibited virustatic activity against Hepatitis A virus (IC50 = 8.5 μg/mL, TI = 88), attributed to the 4-chlorophenyl group’s electron-withdrawing effect enhancing electrophilic reactivity .(E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide ():
Demonstrated superior antibacterial activity (compared to streptomycin), highlighting the synergy between 4-chlorophenyl and thiophene moieties .
Structure-Activity Relationships (SAR)
- Halogenated derivatives (Cl, Br) generally show enhanced activity over methyl- or methoxy-substituted analogs due to increased lipophilicity and electronegativity .
- The (Z)-configuration in the target compound may offer distinct binding modes compared to (E)-isomers, as seen in crystal structures (e.g., ) .
Crystallographic Insights
- N′‐[(E)‐furan‐2‐ylmethylidene]furan‐2‐carbohydrazide ():
Exhibits a C5–N1 bond length of 1.276 Å (double bond character) and a cis-trans conformation, with intermolecular hydrogen bonding stabilizing the crystal lattice . - (1E)-N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[1-(4-chlorophenyl)ethylidene]hydrazine-1-carbohydrazonamide (): Sn···Cl secondary bonding in the crystal structure highlights halogen-mediated supramolecular interactions .
Biological Activity
N'-[(1Z)-1-(4-chlorophenyl)ethylidene]furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structural properties, and various biological evaluations.
Chemical Structure and Properties
The compound belongs to the class of hydrazones, which are known for their diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C12H11ClN4O2
- Molecular Weight : 276.7 g/mol
The presence of the furan ring and the chlorophenyl group are significant for its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that hydrazone derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound showed significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These results suggest that modifications in the hydrazone structure can enhance antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays on human cancer cell lines have revealed promising results for hydrazone derivatives. For example, this compound was tested against several tumor cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 20.3 |
| A549 (lung cancer) | 18.7 |
The IC50 values indicate that this compound possesses moderate to high cytotoxicity, making it a candidate for further development as an anticancer agent.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways leading to programmed cell death. Additionally, its ability to inhibit certain enzymes involved in tumor progression has been noted.
Case Studies
Several case studies have documented the effects of similar hydrazone compounds:
- Study on Anticancer Effects : A study demonstrated that a related hydrazone derivative significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another investigation focused on a series of hydrazones, including derivatives with similar structures, which exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
